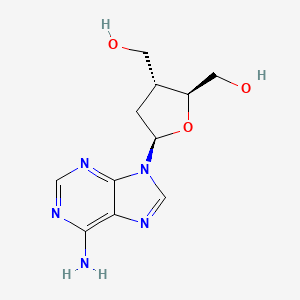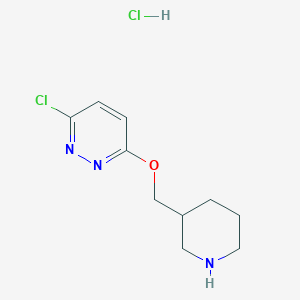
Adenosine, 2',3'-dideoxy-3'-(hydroxymethyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“((2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2,3-diyl)dimethanol” is a complex organic compound that features a purine base attached to a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “((2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2,3-diyl)dimethanol” typically involves the following steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simpler organic molecules.
Attachment to Tetrahydrofuran Ring: The purine base is then attached to a tetrahydrofuran ring through a glycosidic bond formation.
Introduction of Dimethanol Groups:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its interactions with biological macromolecules such as DNA and proteins. Its purine base is of particular interest due to its similarity to nucleotides.
Medicine
In medicine, the compound may have potential therapeutic applications. It could be investigated for its ability to interact with specific biological targets, such as enzymes or receptors.
Industry
In industry, the compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of “((2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2,3-diyl)dimethanol” involves its interaction with specific molecular targets. The purine base can bind to nucleic acids or proteins, influencing various biological processes. The tetrahydrofuran ring and dimethanol groups may also play a role in modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A nucleoside composed of adenine attached to a ribose sugar.
Guanosine: A nucleoside composed of guanine attached to a ribose sugar.
Inosine: A nucleoside composed of hypoxanthine attached to a ribose sugar.
Uniqueness
“((2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2,3-diyl)dimethanol” is unique due to its specific stereochemistry and the presence of the tetrahydrofuran ring and dimethanol groups. These features may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
130469-38-4 |
|---|---|
Fórmula molecular |
C11H15N5O3 |
Peso molecular |
265.27 g/mol |
Nombre IUPAC |
[(2S,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]methanol |
InChI |
InChI=1S/C11H15N5O3/c12-10-9-11(14-4-13-10)16(5-15-9)8-1-6(2-17)7(3-18)19-8/h4-8,17-18H,1-3H2,(H2,12,13,14)/t6-,7-,8-/m1/s1 |
Clave InChI |
ROKFTZONUGKALY-BWZBUEFSSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)CO |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-Chlorophenyl)methyl]quinolin-8-amine](/img/structure/B11852408.png)



![4-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11852424.png)

![3-Phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B11852445.png)
![3-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11852446.png)

![7-(4-Fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11852456.png)


